molecular formula C7H10N2O3 B2794351 2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid CAS No. 1548775-54-7

2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid

Cat. No. B2794351
CAS RN: 1548775-54-7
M. Wt: 170.168
InChI Key: FSTPAJACCZTARB-UHFFFAOYSA-N
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Description

2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a pyrazole derivative that has been synthesized using different methods, including the reaction of 4-methylpyrazole with glyoxylic acid.

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, such as “2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid”, are known for their potent antileishmanial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate. The result revealed that one of the compounds displayed superior antipromastigote activity .

Antimalarial Activity

The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . Two of the target compounds elicited better inhibition effects against Plasmodium berghei .

Molecular Docking Study

A molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim . This study justified the better antileishmanial activity of one of the synthesized pyrazole derivatives .

Synthesis of New Derivatives

The compound can be used as a precursor in the synthesis of new series of 1,3,4-thiadiazole derivatives . These newly synthesized compounds were evaluated as antimicrobial agents .

Antimicrobial Potential

Some derivatives of the compound were evaluated for their antimicrobial potential against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

Drug Development

Due to the broad range of chemical and biological properties of imidazole-containing compounds, they have become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on “2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of uses for pyrazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry, drug discovery, and agrochemistry .

properties

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-5(3-9(2)8-4)6(10)7(11)12/h3,6,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTPAJACCZTARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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